Product packaging for Ethyl brevifolincarboxylate(Cat. No.:CAS No. 107646-82-2)

Ethyl brevifolincarboxylate

Cat. No.: B021138
CAS No.: 107646-82-2
M. Wt: 320.25 g/mol
InChI Key: JSEPSLOCPQODTM-UHFFFAOYSA-N
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Description

Ethyl Brevifolincarboxylate (CAS 107646-82-2) is a natural polyphenolic compound with a molecular formula of C 15 H 12 O 8 and a molecular weight of 320.25 g/mol. It is an ethyl ester derivative that has been isolated from various plant species, including Quercus wutaishanica seeds and several members of the Phyllanthus genus, which are renowned in traditional medicine. This compound is of significant interest in pharmacological research due to its demonstrated biological activities. Studies have identified this compound as a potent anticomplement agent, exhibiting hemolytic inhibition with IC 50 values of 1.08 mM in the classic pathway and 1.36 mM in the alternative pathway. Furthermore, it has shown promise as an inhibitor of aldose reductase, a key enzyme implicated in diabetic complications. Emerging research also suggests potential antiviral properties, particularly against Hepatitis B virus (HBV), where it may inhibit viral replication by targeting the viral DNA polymerase. For research purposes only. We do not sell to patients. The product is a controlled substance in some regions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O8 B021138 Ethyl brevifolincarboxylate CAS No. 107646-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O8/c1-2-22-14(20)6-4-8(17)13-10(6)9-5(15(21)23-13)3-7(16)11(18)12(9)19/h3,6,16,18-19H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEPSLOCPQODTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910387
Record name Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107646-82-2
Record name Ethyl brevifolincarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107646822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Natural Bioproduction of Ethyl Brevifolincarboxylate

Plant Sources and Distribution

The presence of ethyl brevifolincarboxylate has been confirmed in several plant families, most notably Euphorbiaceae, Rosaceae, and Punicaceae. Research has led to its isolation and identification from various parts of these plants, including the whole plant, flowers, and aerial parts.

Phyllanthus niruri L. (Euphorbiaceae) as a Primary Source

Phyllanthus niruri, a well-known medicinal plant from the Euphorbiaceae family, is a significant natural source of this compound. nih.govsocfindoconservation.co.id The compound has been successfully isolated from the whole plant. socfindoconservation.co.idplazi.org Studies involving the fractionation of P. niruri extracts have identified this compound as one of its constituents. For instance, a bioguided fractionation and isolation process of an ethyl acetate (B1210297) fraction of P. niruri led to the identification of this compound alongside corilagin (B190828). nih.govresearchgate.net Furthermore, an aldose reductase (AR) inhibitory activity-directed fractionation of a 70% ethanolic extract of the plant also resulted in the isolation of this compound. jst.go.jp The plant is known to contain a wide array of other phytochemicals, including alkaloids, flavonoids, tannins, and lignans. phytopharmajournal.comresearchgate.netgbif.orgacademicjournals.org

Other Phyllanthus Species (e.g., Phyllanthus urinaria, Phyllanthus fraternus)

This compound has also been identified in other species within the Phyllanthus genus. In Phyllanthus urinaria, it is considered one of the main bioactive compounds and has been isolated from the whole plant. e-century.usresearchgate.netnih.gov It is listed among the 23 compounds identified in both P. niruri and P. urinaria. dergipark.org.trdergipark.org.tr Metabolomic analysis of P. urinaria has revealed a total of 69 compounds, with 35 being common to the root, stem, leaf, and fruit. nih.govtandfonline.com

Similarly, research on Phyllanthus fraternus indicates the presence of brevifolin carboxylate, suggesting the potential for its ethyl ester derivative, this compound, to be present as well. researchgate.net Phytochemical screening of P. fraternus has revealed the presence of various classes of compounds, including alkaloids, flavonoids, tannins, and saponins. researchgate.netcscanada.netisca.mecscanada.netwisdomlib.org

Euphorbia humifusa

Euphorbia humifusa, another member of the Euphorbiaceae family, has been found to contain this compound. researchgate.net This plant, also known as ground spurge, contains a diverse array of chemical constituents, including flavonoids, triterpenes, coumarins, sterols, tannins, and phenolic acids. mdpi.comnih.gov Studies have identified numerous compounds from this plant, with some reports isolating specific lactones and coumarins, including this compound. researchgate.net Other research has focused on identifying active components like gallic acid, kaempferol, and quercetin. phcog.comfrontiersin.org

Euphorbia hirta L.

While extensive phytochemical investigations have been conducted on Euphorbia hirta L., revealing a rich profile of compounds such as flavonoids, terpenoids, alkaloids, and phenolic acids, the presence of this compound has not been explicitly reported in the available search results. plazi.orgjournalejmp.compnrjournal.com The plant is known to contain various other compounds, including quercetin, gallic acid, and β-sitosterol. plazi.orgjournalejmp.com

Potentilla Species (e.g., Potentilla anserina, P. erecta, P. grandiflora, P. nepalensis)

The genus Potentilla from the Rosaceae family is another source of brevifolin derivatives. While the search results specifically mention the presence of mthis compound in Potentilla species, this indicates the natural production of the brevifolin carboxylic acid backbone within this genus, suggesting the potential for the presence of its ethyl ester as well. researchgate.net The genus is rich in polyphenols, tannins, flavonoids, and triterpenoids. niscpr.res.inresearchgate.netd-nb.infoeco-vector.com

Punica granatum (Pomegranate)

This compound has been isolated from the flowers of Punica granatum, commonly known as pomegranate. researchgate.netnih.govptfarm.plnih.gov An ethanolic extract of the flowers yielded this compound along with other polyphenols like ellagic acid and its derivatives. nih.gov Pomegranate flowers are recognized for their content of various secondary metabolites, with polyphenols being the most abundant. mdpi.com

Summary of Plant Sources and Distribution

Plant SpeciesFamilyPart(s) Containing this compound
Phyllanthus niruri L.EuphorbiaceaeWhole Plant socfindoconservation.co.idplazi.org
Phyllanthus urinariaEuphorbiaceaeWhole Plant e-century.usresearchgate.net
Phyllanthus fraternusEuphorbiaceaeNot explicitly confirmed, but related compounds are present researchgate.net
Euphorbia humifusaEuphorbiaceaeNot specified in search results, but present in the plant researchgate.net
Euphorbia hirta L.EuphorbiaceaeNot reported in search results
Potentilla SpeciesRosaceaeNot explicitly confirmed, but related compounds are present researchgate.net
Punica granatumPunicaceaeFlowers researchgate.netnih.govptfarm.pl

Dimocarpus longan Lour.

The longan fruit, Dimocarpus longan Lour., is a member of the Sapindaceae family. While this compound itself has been prominently isolated from other plants like Phyllanthus niruri, studies on Dimocarpus longan have identified a closely related compound. keyanzhidian.comnih.gov Research on the chemical constituents of longan seeds led to the isolation of methyl brevifolin carboxylate from the ethyl acetate-soluble extract. daneshyari.com Specifically, from a 10.5 kg sample of longan seed powder, 22.4 mg of methyl brevifolin carboxylate was obtained. daneshyari.com The pericarp of the longan fruit is also reported to contain methyl brevifolin carboxylate among other phenolic compounds. mdpi.comresearchgate.net This indicates that the brevifolincarboxylic acid scaffold is present within the plant, although it is esterified with methanol (B129727) rather than ethanol (B145695) in the compounds isolated from the seeds and pericarp.

Geranium wilfordii Maxim

Table 1: Natural Occurrence of Brevifolincarboxylate Esters

Plant Species Compound Identified Plant Part
Dimocarpus longan Lour. Methyl brevifolin carboxylate Seed, Pericarp daneshyari.comresearchgate.net
Geranium wilfordii Maxim. This compound Not specified targetmol.cnbjherbest.com
Phyllanthus niruri L. This compound Whole Plant pexacy.comresearchgate.net

Biosynthetic Pathways and Precursor Analysis

The biosynthesis of complex natural products like this compound involves multi-step enzymatic processes. While the complete pathway is not fully elucidated for all species, analysis of its structure and related compounds allows for inferences about its formation.

Elucidation of Enzymatic Steps in Phyllanthus niruri

Phyllanthus niruri is a well-documented source of this compound. pexacy.comresearchgate.netscispace.comdergipark.org.trdergipark.org.tr The compound is listed among its key flavonoid phytochemicals. pexacy.com While research has successfully isolated and identified the compound from the plant, the specific enzymatic steps leading to its synthesis have not been fully detailed in the available literature. nih.govresearchgate.net

The biosynthesis would logically proceed from precursors derived from the shikimate pathway, which produces aromatic amino acids and subsequently a wide range of phenolic compounds. The core structure, brevifolincarboxylic acid, is a derivative of gallic acid. The formation of this core likely involves oxidative coupling of gallic acid units, catalyzed by peroxidase or laccase enzymes. The final step in the pathway is an esterification reaction where brevifolincarboxylic acid reacts with ethanol. This esterification is catalyzed by an alcohol acyltransferase enzyme, a process common in the formation of natural esters in plants. General enzymatic processes for synthesizing esters are well-studied, often utilizing lipases or other hydrolases in a reverse-hydrolysis reaction under specific cellular conditions. nih.gov

Comparative Biosynthesis Across Different Plant Genera

Comparative studies on the biosynthesis of this compound across different plant genera such as Phyllanthus, Geranium, and Dimocarpus are limited. However, observing the different esters found in these plants offers indirect insight. For instance, Phyllanthus niruri and Geranium wilfordii are reported to produce the ethyl ester, this compound. bjherbest.compexacy.com In contrast, studies on Dimocarpus longan and Potentilla argentea have identified mthis compound. daneshyari.commdpi.com

This difference suggests potential variations in the final enzymatic step of the biosynthetic pathway. The specificity of the acyltransferase enzyme present in each plant genus likely determines which alcohol (ethanol or methanol) is used for the esterification of the brevifolincarboxylic acid precursor. The availability of the respective alcohol substrates (ethanol vs. methanol) within the specific plant tissues where biosynthesis occurs could also be a determining factor.

Influence of Environmental Factors on Biosynthesis

There is a lack of specific research detailing the influence of environmental factors on the biosynthesis of this compound. The production of secondary metabolites in plants, including phenolic compounds, is generally known to be affected by various environmental stimuli. Factors such as light intensity, temperature, water availability, soil nutrient levels, and pathogenic or herbivorous attacks can significantly alter a plant's metabolic pathways. These stressors can trigger defense responses that often lead to an increased production of phytochemicals like tannins and flavonoids. While it is plausible that such environmental factors would modulate the production of this compound in plants like Phyllanthus niruri or Geranium wilfordii, specific studies to confirm and quantify these effects have not been reported in the reviewed literature.

Advanced Extraction, Isolation, and Purification Methodologies for Ethyl Brevifolincarboxylate

Solvent Extraction Techniques

The initial step in isolating ethyl brevifolincarboxylate involves extracting the compound from its plant matrix. The choice of solvent is critical as it determines the efficiency and selectivity of the extraction process.

Ethanolic Extraction

Ethanol (B145695) is a widely used solvent for the extraction of bioactive compounds from plant materials due to its ability to dissolve a broad spectrum of both polar and non-polar constituents. pexacy.comnacalai.com Research has demonstrated its effectiveness in the initial extraction of this compound from plants such as Phyllanthus niruri and Euphorbia thymifolia. nih.govnih.govbvsalud.org

In a typical procedure, dried and powdered plant material is subjected to extraction with an ethanol-water mixture. nih.govresearchgate.net Concentrations of 75% to 95% ethanol are commonly employed. nih.govnih.gov The process can be carried out through methods like maceration, where the plant material is soaked in the solvent for an extended period, or through continuous extraction techniques like using a Soxhlet apparatus, which improves efficiency. nih.govijfmr.commdpi.com After extraction, the ethanol is typically removed under reduced pressure to yield a crude extract. nih.gov

Table 1: Examples of Ethanolic Extraction for this compound

Plant SourceEthanol ConcentrationExtraction MethodReference
Phyllanthus niruri75%Soaking (3 x 5L) nih.gov
Phyllanthus niruri95%Maceration at room temperature (3 times, 12h each) nih.gov
Euphorbia thymifolia95%Not specified nih.govbvsalud.org
Euphorbia hirtaNot specifiedNot specified researchgate.net

Ethyl Acetate (B1210297) Fractionation

Following the initial ethanolic extraction, the crude extract contains a complex mixture of compounds. To selectively enrich the fraction containing this compound, a liquid-liquid partitioning technique is employed. nih.govsciencemadness.org Ethyl acetate is a solvent of intermediate polarity and is particularly effective for this purpose. nih.govprota4u.org

The process involves suspending the dried crude ethanol extract in water and then partitioning it against a series of immiscible organic solvents, starting from non-polar (like petroleum ether or hexane) to increasingly polar solvents. nih.gov this compound, along with other compounds of similar polarity, preferentially dissolves into the ethyl acetate layer. pexacy.comnih.gov This step is crucial as it separates the target compound from highly polar substances (which remain in the aqueous layer) and very non-polar substances (which are removed by prior partitioning with solvents like petroleum ether). nih.gov The resulting ethyl acetate fraction is then collected and concentrated, providing a significantly purified material for further chromatographic separation. nih.govijfmr.com

Table 2: Liquid-Liquid Fractionation for this compound from P. niruri

Initial ExtractPartitioning Solvents (in order)Target-Containing FractionReference
75% Ethanol ExtractPetroleum ether, Chloroform (B151607) (CHCl₃), Ethyl acetate (EtOAc), n-ButanolEthyl acetate (EtOAc) nih.gov

Methanolic Extraction

Methanol (B129727) is another polar solvent frequently used in the extraction of natural products. b-cdn.net Due to its higher polarity compared to ethanol, it can be very efficient at extracting a wide range of polar compounds. b-cdn.net While less specifically cited for the primary extraction of this compound compared to ethanol, it is a common solvent for extracting phenolic and flavonoid compounds from plant sources like Phyllanthus urinaria. pexacy.comresearchgate.netiomcworld.com In some protocols, methanol is used to dissolve the dried ethanol extract before further processing or analysis. nih.gov The principles of methanolic extraction are similar to those of ethanolic extraction, involving the soaking or boiling of plant material in the solvent. mdpi.commak.ac.ug

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the final purification of this compound from the enriched ethyl acetate fraction. This technique separates molecules based on their differential interactions with a stationary phase and a mobile phase. uvic.ca

Column Chromatography (e.g., Silica (B1680970) Gel, HP-20 Absorbent Resin)

Column chromatography is a preparative technique used to separate individual compounds from a mixture. uvic.calabcluster.com The concentrated ethyl acetate fraction is loaded onto a column packed with a solid adsorbent (the stationary phase), and a solvent or mixture of solvents (the mobile phase) is passed through the column to elute the compounds. uvic.ca

Silica Gel: Silica gel is a highly polar stationary phase commonly used in normal-phase chromatography. nacalai.comuvic.ca For the separation of compounds like this compound, a non-polar mobile phase is initially used, and its polarity is gradually increased (gradient elution). uvic.cacommonorganicchemistry.com Less polar compounds elute first, followed by more polar compounds. Studies on the chemical constituents of Euphorbia thymifolia have successfully employed silica gel column chromatography to isolate this compound. nih.govresearchgate.net

HP-20 Absorbent Resin: Diaion® HP-20 is a non-polar, porous styrene-divinylbenzene copolymer resin used for reversed-phase chromatography. sigmaaldrich.comthermofisher.indiaion.com It is effective for separating hydrophobic or moderately polar compounds from aqueous extracts. sigmaaldrich.comscience.gov In this mode, the stationary phase is non-polar, and a polar mobile phase (like water-methanol or water-ethanol mixtures) is used. diaion.comsigmaaldrich.com More polar compounds elute from the column first. This type of resin is particularly useful for desalting or for the initial cleanup of crude extracts. sigmaaldrich.com Isolation protocols for compounds from Euphorbia thymifolia have utilized resins like MCI gel, which functions on similar principles. nih.govresearchgate.net

Table 3: Stationary Phases Used in the Isolation of this compound and Related Compounds

Stationary PhaseTypePrinciple of SeparationTypical ApplicationReference
Silica GelPolarNormal-Phase ChromatographySeparation of moderately polar compounds from less polar fractions. nih.govuvic.caresearchgate.net
HP-20 ResinNon-polarReversed-Phase ChromatographySeparation of hydrophobic/moderately polar compounds from polar extracts; desalting. sigmaaldrich.comthermofisher.in
Polyamide ResinPolarNormal-Phase ChromatographyUsed for separating phenolic compounds and tannins. nih.gov
Sephadex LH-20Size Exclusion/AdsorptionGel Filtration/Partition ChromatographySeparation based on molecular size and polarity. nih.govnih.govresearchgate.net

Thin Layer Chromatography (TLC) for Fraction Monitoring

Thin Layer Chromatography (TLC) is a rapid and essential analytical technique used to monitor the progress of column chromatography separations. sigmaaldrich.comlibretexts.org It operates on the same principles as column chromatography but on a smaller scale, using a thin layer of adsorbent (like silica gel) coated on a plate. sigmaaldrich.com

Small aliquots from the fractions collected from the column are spotted onto a TLC plate. The plate is then developed in a chamber containing an appropriate solvent system. libretexts.org After development, the separated spots are visualized, often under UV light or by spraying with a chemical reagent that reacts to produce colored spots. nih.govsigmaaldrich.com

By comparing the position (retention factor, Rƒ) of the spots in each fraction to that of a reference standard of this compound, researchers can quickly identify which fractions contain the desired compound. jrespharm.com Fractions containing the pure compound are then combined and concentrated to yield the final isolated product. TLC is also used to determine the optimal solvent system for the column chromatography separation itself. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification of this compound from complex mixtures, such as plant extracts. chromatographyonline.com This method is favored for its high resolution and adaptability to various sample types. The primary goal in developing an HPLC purification protocol is to achieve optimal retention and resolution of the target compound from its closely related impurities. chromatographyonline.com

The process typically involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For instance, a mobile phase consisting of a methanol-water gradient (e.g., 7:3 v/v) has been successfully employed for the purification of this compound. nih.gov The selection of the solvent system is critical for achieving the desired selectivity and retention. chromatographyonline.com

Preparative HPLC is often the final step in obtaining highly pure this compound. After initial separation by methods like column chromatography, the enriched fraction containing the target compound is subjected to preparative HPLC. For example, from a 250 mg n-butanol extract of Potentilla kleiniana, 13.26 mg of this compound with a purity of 97.6% was obtained in a single run using high-speed counter-current chromatography followed by preparative HPLC. nih.gov The efficiency of the purification is monitored by a UV detector, which allows for the collection of the fraction containing the pure compound. nih.gov

The development of a robust HPLC method involves optimizing several parameters to ensure successful transfer from analytical to preparative scale. chromatographyonline.com This includes defining the optimal analytical retention and resolution for the compound and its nearest impurities. chromatographyonline.com

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and efficient method for the quantification of this compound in various samples, particularly in herbal extracts. nih.govmdpi.com This technique offers several advantages, including the ability to analyze multiple samples simultaneously, cost-effectiveness, and high resolution. mdpi.com

A typical HPTLC method for the quantification of this compound involves the use of precoated silica gel 60F₂₅₄ plates as the stationary phase. nih.gov The mobile phase composition is crucial for achieving good separation. A solvent system of toluene-ethyl formate-formic acid (6:4:1 v/v/v) has been shown to be effective. nih.gov

For quantification, densitometric analysis is performed at a specific wavelength where the compound exhibits maximum absorption. In the case of mthis compound, a closely related compound, detection is performed at 287 nm. nih.gov The amount of the compound is calculated using a regression equation derived from a calibration curve, which is established by spotting known concentrations of a standard on the HPTLC plate. nih.gov The method's validity is confirmed through parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comasianpubs.org For instance, a developed HPTLC method for mthis compound demonstrated linearity in the range of 0.05-0.525 µ g/spot with a high correlation coefficient (R² = 0.9965). nih.gov

HPTLC can be used for the simultaneous quantification of multiple compounds in an extract. For example, it has been used to quantify tiliroside, mthis compound, and ellagic acid in Potentilla species extracts. nih.gov

Parameter Value
Stationary Phase HPTLC precoated silica gel 60F₂₅₄ plates
Mobile Phase Toluene-ethyl formate-formic acid (6:4:1 v/v/v)
Detection Wavelength (for Mthis compound) 287 nm
Linearity Range (for Mthis compound) 0.05-0.525 µ g/spot
Correlation Coefficient (R²) (for Mthis compound) 0.9965

Purity Assessment and Structural Elucidation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

¹H-NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) in the ¹H-NMR spectrum of this compound are characteristic of the aromatic and ethyl ester protons.

¹³C-NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts in the ¹³C-NMR spectrum provide insights into the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic).

2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons. researchgate.netscribd.com

COSY spectra show correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure. scribd.com

HSQC spectra correlate protons with the carbons to which they are directly attached. scribd.com

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the molecular structure. tamu.edu

The structural identification of this compound isolated from natural sources like Phyllanthus niruri and Potentilla kleiniana has been confirmed by comparing its ¹H and ¹³C-NMR spectral data with published literature values. nih.govnih.gov

NMR Technique Information Provided
¹H-NMR Number and chemical environment of protons.
¹³C-NMR Number and type of carbon atoms.
COSY Connectivity between coupled protons.
HSQC Direct proton-carbon correlations.
HMBC Long-range proton-carbon correlations.

Mass Spectrometry (MS, HRMS-ESI)

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound. neu.edu.tr High-resolution mass spectrometry (HRMS) coupled with electrospray ionization (ESI) provides highly accurate mass measurements, which are essential for confirming the molecular formula of the compound. algimed.com

In ESI-MS, the sample is ionized before being introduced into the mass analyzer. researchgate.net This technique is particularly suitable for polar molecules like this compound. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that shows the molecular ion peak [M+H]⁺ or [M-H]⁻. neu.edu.tr

For this compound, HRMS-ESI would provide an exact mass measurement, allowing for the unambiguous determination of its elemental composition (C₁₅H₁₂O₈). This high level of accuracy helps to distinguish it from other compounds that may have the same nominal mass.

Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by providing fragmentation patterns. researchgate.net In a study identifying phenolics from Phyllanthus species, HPLC-ESI-QTOF-MS/MS was used. For brevifolincarboxylic acid derivatives, characteristic fragment ions were observed due to the loss of CO₂ and further successive losses of CO. researchgate.net

Technique Application for this compound
MS Determination of molecular weight.
HRMS-ESI Accurate mass measurement and determination of elemental formula.
MS/MS Provides fragmentation patterns for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. pv-manufacturing.org The FTIR spectrum is generated by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the different functional groups. pv-manufacturing.orggasmet.com

The infrared spectrum of this compound would be expected to show characteristic absorption bands for the functional groups it contains. These include:

O-H stretching: A broad band indicating the presence of hydroxyl groups on the aromatic rings.

C=O stretching: A strong absorption band corresponding to the carbonyl group of the ester.

C=C stretching: Bands in the aromatic region indicating the presence of the benzene (B151609) rings.

C-O stretching: Absorptions corresponding to the ester and ether linkages.

FTIR analysis is often used in conjunction with other spectroscopic techniques to confirm the structure of a purified compound. nih.gov For instance, in the characterization of compounds from Phyllanthus niruri, IR spectra were obtained using a Nicolet AVATAR 360 FT-IR spectrometer with KBr pellets. nih.gov

Functional Group Expected FTIR Absorption Region (cm⁻¹)
Hydroxyl (O-H)~3200-3600 (broad)
Carbonyl (C=O) of ester~1735-1750
Aromatic C=C~1450-1600
C-O (ester, ether)~1000-1300

X-ray Single Crystal Analysis

To perform this analysis, a high-quality single crystal of the compound is required. msu.edu The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com

The successful growth of a suitable single crystal is a critical prerequisite for this analysis. msu.edu While there are no specific reports found detailing the single-crystal X-ray structure of this compound itself, this method has been used to determine the structure of other ethyl ester-containing compounds. researchgate.net A successful crystal structure determination would provide absolute proof of the compound's connectivity and stereochemistry. msu.edu

Parameter Information Provided by X-ray Crystallography
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths & Angles The geometry of the molecule.
Intermolecular Interactions How molecules are packed in the crystal lattice.

Pharmacological and Biological Activities of Ethyl Brevifolincarboxylate

Aldose Reductase (AR) Inhibitory Activity

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nanobioletters.com Under hyperglycemic conditions, the increased activity of this enzyme is implicated in the development of long-term diabetic complications. nanobioletters.commdpi.com Ethyl brevifolincarboxylate has been identified as an inhibitor of this crucial enzyme.

In Vitro Enzyme Inhibition Assays

Studies have demonstrated the inhibitory effects of this compound on aldose reductase through in vitro enzyme assays. In one such study, this compound isolated from the Paraguayan crude drug "Para-parai mi" (Phyllanthus niruri) displayed significant inhibitory activity against rat lens aldose reductase. jst.go.jpnih.gov The concentration required for 50% inhibition (IC50) was determined to be 5 µM. usda.gov This indicates a potent inhibitory effect on the enzyme's function.

Comparison with Known AR Inhibitors (e.g., Quercitrin, Ellagic Acid)

The inhibitory potential of this compound has been compared to other known aldose reductase inhibitors. In the same study involving Phyllanthus niruri, ellagic acid and brevifolin carboxylic acid were also isolated and tested. jst.go.jpnih.gov Ellagic acid was found to be the most potent among the isolated compounds, exhibiting an inhibitory activity approximately six times stronger than quercitrin, a known natural inhibitor of aldose reductase. jst.go.jpnih.gov While not as potent as ellagic acid, this compound still demonstrated significant inhibitory action. jst.go.jpnih.gov

CompoundSourceAldose Reductase Inhibitory Activity (IC50)Reference
This compound Phyllanthus niruri5 µM usda.gov
Ellagic acid Phyllanthus niruriMore potent than quercitrin jst.go.jpnih.gov
Quercitrin -Known natural inhibitor jst.go.jpnih.gov
Brevifolin carboxylic acid Phyllanthus niruriActive component jst.go.jpnih.gov

Mechanistic Insights into AR Binding

The precise molecular interactions between this compound and the aldose reductase enzyme are a subject of ongoing research. Generally, inhibitors of aldose reductase bind to the enzyme's active site, preventing the substrate (glucose) from binding and being converted to sorbitol. researchgate.net This binding often involves interactions with key amino acid residues within the active site, such as Tyr48, His110, and Trp111, as well as the cofactor NADPH. researchgate.netnih.gov The structure of inhibitors, typically featuring a lipophilic group and an acidic moiety, influences their binding affinity and selectivity. openmedicinalchemistryjournal.com While the specific binding mode of this compound has not been fully elucidated, its inhibitory activity suggests a productive interaction with the enzyme's active site. usda.gov

Antitumor / Anticancer Activity

In addition to its effects on aldose reductase, this compound has shown promise as an agent with antitumor and anticancer properties.

Synergistic Effects with Chemotherapeutic Agents (e.g., Cisplatin)

An important area of cancer research is the investigation of synergistic effects between natural compounds and conventional chemotherapeutic drugs. The combination of natural products with agents like cisplatin (B142131) can potentially enhance therapeutic efficacy and reduce side effects. mdpi.comjppres.com While direct studies on the synergistic effects of this compound with cisplatin are limited, the concept of combining natural compounds with chemotherapy is a promising strategy. nih.govmdpi.com For instance, studies have shown that other natural compounds can enhance the cytotoxic effects of cisplatin on various cancer cell lines. e-crt.org Future research could explore whether this compound can act synergistically with cisplatin or other chemotherapeutic agents to improve cancer treatment outcomes.

Exploration of Antiproliferative and Antimetastasis Mechanisms

This compound has been identified as a component with potential antitumor properties. nih.gov It is often isolated from plants of the Phyllanthus genus, which have a history of use in traditional medicine for treating various ailments, including cancer. nih.govresearchgate.net Research into its mechanisms suggests that it may contribute to both antiproliferative (inhibiting cell growth) and antimetastatic (inhibiting cancer spread) effects.

Studies involving extracts from Phyllanthus niruri, from which this compound was isolated, have pointed towards a potential for both antiproliferative and antimetastasis effects rather than a direct cytotoxic (cell-killing) action. nih.gov While this compound is identified as one of the active components, much of the mechanistic research has been conducted on extracts or in combination with other compounds. For instance, a combination of Phyllanthus niruri (PN) extract and Centella asiatica (CL) extract was found to target signaling pathways such as AKT1, EP300, STAT3, and EGFR, which are crucial for cancer cell proliferation and metastasis in Triple-Negative Breast Cancer (TNBC). researchgate.net However, the precise contribution of this compound alone to the modulation of these specific pathways requires further elucidation. Other research has indicated that certain core-modified estrone (B1671321) analogs exert their antiproliferative and antimetastatic effects by disturbing the tubulin polymerization process, a mechanism that is fundamental to cell division and migration. mdpi.com

Antiviral Activity

Inhibition of Hepatitis B Virus (HBV) Replication and Nucleocapsid Formation

This compound, isolated from the aerial parts of Phyllanthus urinaria, has demonstrated antiviral activity against the Hepatitis B virus (HBV). researchgate.net The HBV nucleocapsid is a critical component of the virus, forming a protective shell around the viral genome and the polymerase enzyme. mdpi.com This capsid is essential for the reverse transcription process, where the pregenomic RNA (pgRNA) is converted into relaxed circular DNA (rcDNA). mdpi.commdpi.com

Compounds that interfere with this process are known as capsid assembly modulators (CAMs). CAMs can disrupt the normal formation of the nucleocapsid, leading to the inhibition of viral replication. mdpi.com While specific studies detailing the exact interaction of this compound with the HBV core protein are limited, its reported anti-HBV activity suggests it may interfere with critical steps in the viral life cycle, such as nucleocapsid assembly or the stability of the formed capsid, thereby blocking the production of infectious virions. researchgate.net The development of agents that target the HBV capsid is a significant therapeutic strategy, as it can prevent both the formation of new virus particles and the replenishment of the covalently closed circular DNA (cccDNA) pool in the host cell nucleus, which is responsible for the persistence of the infection. mdpi.comfirstwordpharma.com

Potential Against SARS-CoV-2 (COVID-19) Mpro

The main protease (Mpro), also known as 3CL Mpro, of SARS-CoV-2 is an essential enzyme for the virus's life cycle. nih.gov It cleaves viral polyproteins into functional proteins required for viral replication, making it a prime target for antiviral drug development. nih.govfrontiersin.org

While direct experimental studies on the inhibitory effect of this compound on SARS-CoV-2 Mpro are not extensively documented in the available literature, computational and in-vitro studies have explored various natural products as potential inhibitors. For example, other natural polyphenolic compounds have been identified as potential covalent inhibitors of Mpro, binding to the catalytic Cys145 residue in the active site. mdpi.com Molecular docking studies have screened libraries of natural compounds, identifying molecules that bind with high affinity to the Mpro active site, including the Cys-His catalytic dyad (Cys145 and His41), thereby potentially disrupting its function. chemmethod.com Although specific data for this compound is pending, the general interest in natural compounds as a source for Mpro inhibitors suggests that it could be a candidate for future computational and experimental screening.

Table 1: Examples of Natural Compounds Studied as SARS-CoV-2 Mpro Inhibitors This table is for illustrative purposes based on general findings and does not imply tested activity for this compound.

Compound Class Example Compound Reported Activity/Potential Reference
Flavonoid Robinetin Inhibited Mpro with an IC₅₀ value of 0.96 µM; forms covalent bond with Cys145. mdpi.com
Flavonoid Myricetin Inhibited Mpro with an IC₅₀ value of 0.649 µM. mdpi.com
Stilbenoid Resveratrol Identified in docking studies as having a high binding affinity to the Mpro binding pocket. chemmethod.com
Catechin Epigallocatechin-gallate (EGCG) Inhibited Mpro with an IC₅₀ value of 0.228 µM. mdpi.com

Implications for Other Viral Infections (e.g., HSV-2)

The antiviral profile of compounds related to this compound extends to other viruses, notably Herpes Simplex Virus type 2 (HSV-2). Research has shown that brevifolin carboxylate isolated from Phyllanthus urinaria inhibits HSV-2 infections. researchgate.net The mechanism appears to involve the direct inactivation of viral particles, as the compound was effective only when added concurrently with the virus during infection studies. researchgate.net This suggests that the compound may interfere with the viral envelope or proteins essential for the initial stages of infection, such as attachment or entry into the host cell.

The search for alternative anti-herpetic drugs is driven by the emergence of strains resistant to standard therapies like acyclovir. scielo.brnih.gov Natural products offer diverse chemical structures and mechanisms of action. For example, some compounds inhibit viral DNA polymerase, while others may block viral attachment or entry, providing a different approach compared to nucleoside analogs. scielo.brfrontiersin.org The activity of brevifolin carboxylate against HSV-2 highlights the potential for this class of compounds in the development of new antiviral agents. researchgate.net

Anti-inflammatory Properties

Modulation of Inflammatory Markers

This compound is associated with anti-inflammatory properties, a characteristic often attributed to the plant extracts from which it is derived. scispace.comnottingham.ac.uk Inflammation is a critical pathological component of numerous chronic diseases, and its modulation is a key therapeutic goal. Bioactive compounds, including polyphenols and flavonoids, often exert anti-inflammatory effects by influencing key molecular pathways. mdpi.com

The mechanisms typically involve the inhibition of pro-inflammatory enzymes and the suppression of signaling pathways that lead to the production of inflammatory mediators. A central pathway in inflammation is the nuclear factor-κB (NF-κB) pathway, which controls the expression of many pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). mdpi.commdpi.com While the specific effects of isolated this compound on these markers are not detailed in the provided search results, the anti-inflammatory activity reported for extracts containing this compound suggests it may contribute to the modulation of such pathways. mdpi.com

Table 2: Key Inflammatory Markers and Their Role This table provides general information on inflammatory markers that are common targets for anti-inflammatory compounds.

Marker Function in Inflammation
NF-κB A transcription factor that regulates the expression of numerous pro-inflammatory genes.
TNF-α A pro-inflammatory cytokine involved in systemic inflammation.
IL-6 A cytokine that plays a role in both acute and chronic inflammation.
IL-1β A potent pro-inflammatory cytokine that mediates a wide range of immune responses.
COX-2 An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Cellular Pathways Involved in Anti-Inflammation (e.g., NF-κB signaling pathway)

The anti-inflammatory properties of compounds structurally related to this compound, such as mthis compound (MBC), have been investigated, providing insight into potential mechanisms. nih.govnih.gov Research on MBC demonstrates that it can dampen inflammatory responses in liver cells. nih.gov This is achieved by reducing the secretion of key inflammatory mediators, including tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-8, and IL-1β. nih.govnih.gov

The core of this anti-inflammatory action appears to lie in the modulation of the nuclear factor-κB (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. cellsignal.comnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). cellsignal.com When cells are stimulated by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. cellsignal.comnih.gov This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. cellsignal.com

Studies on MBC have shown that it can suppress the expression of NF-κB at both the mRNA and protein levels in hepatocytes treated with oleic acid. nih.govnih.gov By inhibiting the NF-κB pathway, MBC effectively reduces the production of downstream inflammatory cytokines. nih.gov This effect is also linked to a reduction in reactive oxygen species (ROS), as oxidative stress is a known activator of the NF-κB pathway. nih.gov Ethyl pyruvate, another related compound, has also been shown to exert potent anti-inflammatory effects by inhibiting the HMGB1/TLR4/NF-κB signaling pathway. frontiersin.org These findings suggest that a primary mechanism for the anti-inflammatory activity of this compound likely involves the downregulation of the NF-κB signaling cascade. nih.govfrontiersin.org

Antiplatelet Activity and Vasorelaxant Effects

This compound and its analogues have demonstrated notable effects on platelet function and vascular tone. researchgate.netresearchgate.net These activities contribute to its potential role in cardiovascular health.

Platelet aggregation is a critical process in thrombosis, initiated by agonists like adenosine (B11128) diphosphate (B83284) (ADP) and collagen. pharmgkb.orgmdpi.com this compound is a known constituent of the plant Phyllanthus niruri, extracts of which have shown significant antiplatelet activity. researchgate.netthescipub.com

Research has demonstrated that extracts from Phyllanthus niruri can potently inhibit platelet aggregation induced by both ADP and collagen. researchgate.net In one study, when the concentration of the extract was doubled, the inhibition of platelet aggregation stimulated by either agonist exceeded 80% compared to control groups. researchgate.net This strong inhibitory effect on aggregation induced by two different agonists suggests a comprehensive antiplatelet action. researchgate.net The analogue, mthis compound, has also been identified as a potent inhibitor of platelet aggregation. researchgate.netthescipub.com

The mechanisms underlying platelet inhibition are complex, involving multiple signaling pathways. Platelet activation by agonists like collagen and ADP triggers a cascade of events, including an increase in intracellular calcium concentration and the activation of surface receptors, ultimately leading to aggregation. pharmgkb.orgfrontiersin.org

The ability of Phyllanthus niruri extracts, which contain this compound, to block aggregation induced by both ADP and collagen suggests a mechanism that may involve receptor-binding activity, as these agonists stimulate platelets via distinct membrane receptors. researchgate.net Further studies on the related compound, mthis compound, found its inhibitory effect on platelet aggregation to be as potent as that of adenosine. researchgate.net Adenosine is known to inhibit platelet function by acting on A2A receptors, which stimulates adenylate cyclase and increases cAMP levels, an intracellular messenger that suppresses platelet activation. researchgate.net

A key event in platelet activation is the mobilization of intracellular calcium. pharmgkb.orgfrontiersin.org It is plausible that the inhibitory action of this compound involves interference with this process. By preventing or reducing the increase in cytoplasmic calcium, the downstream signaling required for granule release and conformational changes in platelet receptors like GPIIb-IIIa would be suppressed, thus inhibiting aggregation. frontiersin.orgnih.gov

Vasorelaxation, the relaxation of blood vessel smooth muscle, is critical for regulating blood pressure. A primary pathway governing this process is the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. wjgnet.comresearchgate.net In this pathway, NO produced by endothelial cells diffuses into smooth muscle cells and activates sGC, which then produces cGMP, a second messenger that induces relaxation. researchgate.netreachmd.com

While the NO/sGC/cGMP pathway is a common mechanism for many vasodilators, research on mthis compound (MBC), an analogue of this compound, points to a different primary mechanism. researchgate.netbrighton.ac.uk Studies have shown that MBC exerts a vasorelaxant effect on rat aortic rings that is independent of the endothelium. researchgate.net MBC did not affect contractions induced by high potassium concentrations but did inhibit norepinephrine-induced vasoconstriction. researchgate.net This suggests that the vasorelaxant effect of MBC is not primarily mediated by the NO/sGC/cGMP pathway but is instead attributable to the inhibition of calcium influx through receptor-operated Ca2+ channels in the vascular smooth muscle. researchgate.net By blocking these channels, the compound reduces the intracellular calcium available for contraction, leading to vasorelaxation. researchgate.net

Mechanisms of Platelet Inhibition (e.g., Platelet-receptor inhibition, Platelet calcium mobilization)

Potential in Lipid Metabolism Modulation

Emerging research indicates that compounds related to this compound can influence lipid metabolism, particularly within liver cells (hepatocytes).

Nonalcoholic fatty liver disease (NAFLD) is characterized by the excessive accumulation of lipids, primarily triglycerides, in hepatocytes, often driven by an overload of free fatty acids (FFAs). nih.govmdpi.com Dysregulation of lipid metabolism, involving increased lipid synthesis (de novo lipogenesis) and reduced lipid breakdown (fatty acid oxidation), is central to NAFLD development. mdpi.com

Studies on mthis compound (MBC) have provided significant insights into how these compounds can counteract FFA-induced lipid accumulation. nih.govnih.gov In hepatocytes treated with oleic acid (an FFA) to simulate fatty liver conditions, MBC was found to reduce the accumulation of lipid droplets and lower intracellular triglyceride levels. nih.govmdpi.com

The molecular mechanism for this effect involves the modulation of key regulatory proteins in lipid metabolism. nih.govnih.gov

Inhibition of Lipogenesis: MBC attenuates the expression of critical factors involved in the synthesis of new fatty acids. It downregulates the mRNA and protein levels of sterol regulatory element-binding protein 1c (Srebp1c), a master regulator of lipogenesis, as well as its target enzymes, acetyl-CoA carboxylase (Acc1) and fatty acid synthase (Fasn). nih.govnih.gov

Promotion of Lipid Oxidation: Concurrently, MBC promotes the breakdown of fatty acids. It increases the expression of peroxisome proliferator-activated receptor-alpha (Pparα), a key transcription factor for lipid oxidation, and its downstream target genes, including carnitine palmitoyltransferase 1 (Cpt1) and acyl-coenzyme A oxidase 1 (Acox1). nih.govnih.gov

This dual action of suppressing lipid synthesis while enhancing lipid oxidation is mediated through the activation of AMP-activated protein kinase (AMPK), a central energy sensor in cells. nih.gov Activated AMPK phosphorylates and inhibits enzymes like ACC1, thereby shifting the cell's metabolic state from lipid storage to lipid consumption. nih.govnih.gov

Table 1: Effect of Mthis compound (MBC) on Key Genes in Lipid Metabolism Data derived from in vitro studies on oleic acid-treated hepatocytes. nih.govnih.gov

Metabolic Process Gene/Protein Function Effect of MBC Treatment
De Novo Lipogenesis Srebp1c Master transcriptional regulator ↓ Decreased Expression
Acc1 Catalyzes fatty acid synthesis ↓ Decreased Expression
Fasn Synthesizes fatty acids ↓ Decreased Expression
Lipid Oxidation Pparα Master transcriptional regulator ↑ Increased Expression
Cpt1 Transports fatty acids for oxidation ↑ Increased Expression
Acox1 Catalyzes fatty acid oxidation ↑ Increased Expression

| Upstream Regulation | AMPK | Cellular energy sensor/regulator | ↑ Increased Activation |

Role in Non-Alcoholic Fatty Liver Disease (NAFLD) Research

Non-alcoholic fatty liver disease (NAFLD) is a condition characterized by the accumulation of excess fat in the liver of individuals who consume little to no alcohol. medlineplus.gov It is a prevalent cause of chronic liver disease globally. nih.gov The progression of NAFLD can range from simple fatty liver (steatosis) to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and even hepatocellular carcinoma. medlineplus.govnih.gov Dysregulated lipid metabolism is a key factor in the development of NAFLD, leading to an excessive buildup of triglycerides in the liver. nih.gov

Recent in vitro research has highlighted the potential protective effects of mthis compound (MBC), a closely related compound to this compound, against fatty liver injury. nih.gov Studies using human hepatocarcinoma cells (SK-HEP-1) and primary mouse hepatocytes treated with oleic acid to induce fat accumulation demonstrated that MBC could reduce lipid droplet formation and triglyceride levels. nih.govnih.gov This suggests a potential role for similar compounds like this compound in mitigating the cellular hallmarks of NAFLD.

Influence on De Novo Lipogenesis (e.g., FASN, ACC1, SREBP-1c expression)

De novo lipogenesis (DNL) is the process of synthesizing fatty acids from non-lipid sources, and its upregulation is a significant contributor to the fat accumulation seen in NAFLD. nih.govsemanticscholar.org Key enzymes and transcription factors involved in this pathway include fatty acid synthase (FASN), acetyl-CoA carboxylase 1 (ACC1), and sterol regulatory element-binding protein 1c (SREBP-1c). nih.govresearchgate.net SREBP-1c is a master regulator that promotes the expression of lipogenic genes like FASN and ACC1. nih.govfrontiersin.org

Research on mthis compound (MBC) has shown that it can attenuate the mRNA and protein expression of FASN, ACC1, and SREBP-1c in liver cells where fat accumulation has been induced. nih.gov By downregulating these key players in the DNL pathway, MBC effectively reduces the synthesis of new fatty acids in the liver. nih.gov This inhibitory action on de novo lipogenesis presents a promising mechanism by which compounds like this compound could potentially counteract the excessive lipid accumulation characteristic of NAFLD. nih.gov

Activation of AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) signaling pathway is a crucial regulator of cellular energy balance. anygenes.com Its activation plays a key role in switching off ATP-consuming processes, such as fatty acid synthesis, and turning on ATP-producing processes. anygenes.com Activation of AMPK is recognized as a therapeutic target for NAFLD. nih.gov

Studies have demonstrated that mthis compound (MBC) increases the phosphorylation of AMPK, which is a key step in its activation. nih.gov Activated AMPK can then suppress the expression of SREBP-1c and its downstream targets, FASN and ACC1, thereby inhibiting de novo lipogenesis. nih.gov This activation of the AMPK signaling pathway by MBC provides a mechanistic link to its observed effects on reducing lipid metabolism and inflammation in liver cells, suggesting a similar potential for this compound in the context of NAFLD research. nih.gov

Other Reported Activities

Antioxidant Potential

This compound has been identified as a compound with potential antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. scconline.org Research on the plant Polygonum chinense L. var. hispidum has identified brevifolin carboxylate acid derivatives as potential antioxidant components. sci-hub.st Another study on Phyllanthus niruri also highlighted the antioxidant activities of its constituents, which include this compound. nih.gov The ethyl acetate (B1210297) fraction of P. niruri, which contains this compound, has been noted for its antioxidant activity. researchgate.net Similarly, studies on ethyl gallate, a structurally related compound, have demonstrated its ability to scavenge free radicals and chelate metals, further supporting the antioxidant potential of such compounds. researchgate.net

Anti-rheumatoid Arthritis Potential

Rheumatoid arthritis (RA) is a chronic inflammatory disorder that primarily affects joints. phytopharmajournal.com The management of RA often involves the use of disease-modifying anti-rheumatic drugs (DMARDs) to suppress the inflammatory process. nras.org.ukfrontiersin.org There is growing interest in the potential of herbal remedies and their constituent compounds for the treatment of RA. phytopharmajournal.com While direct studies on the anti-rheumatoid arthritis potential of this compound are limited, some evidence suggests a possible role. For instance, a search result vaguely links brevifolincarboxylic acid ethyl ester with anti-inflammatory effects relevant to RA. cqvip.com The development of targeted drug delivery systems, such as those for methotrexate, highlights the ongoing efforts to improve RA treatment, and natural compounds are being explored as part of this endeavor. pib.gov.in

Antidiabetic Potential

Diabetes mellitus is a metabolic disorder characterized by high blood sugar levels. preprints.org Phytoconstituents from various plants are being investigated for their potential antidiabetic effects. nih.gov this compound, derived from Phyllanthus amarus, has been listed among phytoconstituents with potential antidiabetic activity, suggested to act by influencing carbohydrate digestion and absorption. nih.gov While this points to a potential area of research, comprehensive studies specifically detailing the antidiabetic mechanisms and efficacy of pure this compound are still needed. The investigation of various plant extracts and their fractions continues to be a promising avenue for the discovery of new antidiabetic agents. semanticscholar.org

Structure Activity Relationship Sar Studies of Ethyl Brevifolincarboxylate and Derivatives

Identification of Key Structural Features for Biological Activity

The biological activity of brevifolin carboxylate derivatives is intricately linked to specific structural motifs within the molecule. Research has identified several key features that are essential for their observed effects, particularly in the context of enzyme inhibition.

A pivotal study investigating the inactivation of triosephosphate isomerase from Trypanosoma cruzi (TcTIM), a key enzyme in Chagas' disease, by brevifolin carboxylate derivatives revealed critical structural determinants for activity. nih.gov The core polycyclic structure, the phenolic hydroxyl groups, and the nature of the ester group were all found to be significant.

The three phenolic hydroxyl groups on the aromatic ring are paramount for biological activity. Evidence for this comes from the observation that a methylated derivative, methyl tri-O-methylbrevifolin carboxylate, where these hydroxyl groups are converted to methoxy (B1213986) groups, exhibited no inhibitory effect on TcTIM. nih.gov This suggests that these hydroxyl groups are likely involved in crucial hydrogen bonding interactions with the target enzyme's active site.

Furthermore, the size of the alkyl group in the ester moiety plays a modulating role in the inhibitory potency. A clear trend was observed where the inhibitory activity against TcTIM decreased as the length of the alkyl chain increased. nih.gov This indicates that steric hindrance may be a factor, with smaller alkyl groups allowing for a better fit within the enzyme's binding pocket.

Table 1: Key Structural Features of Brevifolin Derivatives and Their Impact on TcTIM Inhibition

Structural Feature Observation Implication for Activity Reference
Phenolic Hydroxyls Methylation of the three hydroxyl groups (compound 4 ) completely abolished inhibitory activity. Essential for interaction with the target enzyme, likely via hydrogen bonding. nih.gov
Alkyl Ester Group Inhibitory potency decreased with increasing alkyl chain length (Methyl > Ethyl > Butyl). Smaller ester groups are favored, suggesting steric constraints within the binding site. nih.gov

| Core Ring Structure | The fundamental brevifolin carboxylate scaffold is the basis for the observed activity. | Provides the necessary three-dimensional arrangement of functional groups. | nih.gov |

Comparison with Related Brevifolin Compounds (e.g., Brevifolin Carboxylic Acid, Methyl Brevifolincarboxylate)

Comparing this compound with its close chemical relatives, such as brevifolin carboxylic acid and mthis compound, provides valuable insights into how minor structural changes can lead to significant differences in biological activity profiles. The primary difference lies in the group at position 1 of the cyclopenta[c]isochromene core: a carboxylic acid (-COOH), a methyl ester (-COOCH₃), or an ethyl ester (-COOCH₂CH₃). This seemingly small variation alters the compound's polarity, lipophilicity, and potential for hydrogen bonding, which in turn affects its absorption, distribution, and interaction with biological targets.

Brevifolin Carboxylic Acid: This parent compound, featuring a free carboxylic acid group, has demonstrated several biological activities, including antitumor effects against lung and gastric cancer cells and the ability to inhibit α-glucosidase. medchemexpress.com It also exhibits antioxidant properties by scavenging reactive oxygen species. medchemexpress.combiosynth.com The presence of the carboxylic acid group makes it more polar than its ester derivatives.

Mthis compound: The methyl ester derivative has been reported to possess a wide range of activities, including potent inhibition of the influenza virus, vasorelaxant effects, and anti-inflammatory properties through the inhibition of nitric oxide (NO) and TNF-α production. medchemexpress.commedchemexpress.comresearchgate.net It also shows significant antioxidant activity. medchemexpress.com Against the TcTIM enzyme, mthis compound was found to be the most potent inhibitor among the tested alkyl esters. nih.gov

This compound: As an intermediate in polarity and size between the methyl and butyl esters, this compound also demonstrates significant biological activity. It was shown to be an effective inhibitor of TcTIM, albeit slightly less potent than the methyl ester. nih.gov It has also been identified as a potential inhibitor of the Hepatitis B virus (HBV) DNA polymerase. bioinformation.netdergipark.org.tr

The comparison highlights a divergence in the optimal structure depending on the biological target. For TcTIM inhibition, a smaller ester group (methyl) is preferred over ethyl and butyl, suggesting that the binding pocket is sensitive to the size of this substituent. nih.gov In contrast, the esterification of the carboxylic acid generally appears to be favorable for certain activities, potentially by increasing lipophilicity and enhancing cell membrane permeability.

Table 2: Comparative Bioactivity of Brevifolin Compounds

Compound Key Biological Activities Reported IC₅₀ / Activity Data Reference(s)
Brevifolin Carboxylic Acid α-Glucosidase Inhibition, Antitumor, Antioxidant IC₅₀: 323.46 μM (α-glucosidase) medchemexpress.com
Mthis compound Anti-influenza Virus, Vasorelaxant, Anti-inflammatory, TcTIM Inhibition IC₅₀: 6.5 μM (TcTIM) nih.govmedchemexpress.comresearchgate.net
This compound TcTIM Inhibition, Anti-Hepatitis B Virus IC₅₀: 8 μM (TcTIM) nih.govbioinformation.net

| Butyl Brevifolincarboxylate | TcTIM Inhibition | IC₅₀: 14 μM (TcTIM) | nih.gov |

Computational Approaches in SAR (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have been instrumental in elucidating the SAR of this compound and its analogs at the molecular level. These techniques provide a simulated view of how the ligand fits into the binding site of a protein, predicting the binding conformation and the key intermolecular interactions that stabilize the complex.

A molecular docking study of this compound with the active site of Hepatitis B Virus DNA polymerase revealed specific and strong binding interactions. The simulation showed the formation of seven hydrogen bonds with the active site residues LYS32, ARG41, ALA87, PHE88, and ASP205. bioinformation.net The distances of these hydrogen bonds were within 2.5 Å, indicating a strong and stable interaction, which supports its potential as an inhibitor for this viral enzyme. bioinformation.netresearchgate.net

In another study, molecular docking simulations were performed for mthis compound with the triosephosphate isomerase from T. cruzi (TcTIM). The results indicated that the compound interacts with residues from both monomers of the dimeric enzyme, which is consistent with the observed inactivation of the enzyme. nih.gov Although this study focused on the methyl ester, the findings are highly relevant for understanding how this compound, with its similar structure, would bind. The essentiality of the phenolic hydroxyls, as identified experimentally, is corroborated by these docking studies, which show their participation in hydrogen bonding.

These computational analyses complement experimental SAR data by providing a structural hypothesis for the observed biological activities. They confirm the importance of the phenolic hydroxyls and the core scaffold in anchoring the molecule within the target's active site and help explain the observed differences in potency among derivatives. nih.govbioinformation.net

Table 3: Molecular Docking Interactions of Brevifolin Derivatives

Ligand Target Protein Key Interacting Residues Type of Interaction Reference
This compound Hepatitis B Virus DNA Polymerase LYS32, ARG41, ALA87, PHE88, ASP205 Hydrogen Bonding bioinformation.netresearchgate.net

| Mthis compound | Trypanosoma cruzi Triosephosphate Isomerase (TcTIM) | Residues from both monomers of the enzyme | Not specified in detail, but confirms binding | nih.gov |

Chemical Modification Strategies to Enhance Bioactivity

The insights gained from SAR and computational studies pave the way for rational chemical modification strategies aimed at enhancing the bioactivity of this compound. The goal of such strategies is to optimize the molecule's interaction with its target, improve its pharmacokinetic properties, and potentially reduce off-target effects.

Based on current findings, several strategies can be proposed:

Preservation of Phenolic Hydroxyls: The complete loss of activity upon methylation of the three phenolic hydroxyl groups is a strong indicator that these functionalities are indispensable. nih.gov Therefore, any modification strategy should aim to preserve these groups or replace them with bioisosteres that can perform the same crucial hydrogen bonding interactions.

Optimization of the Ester Group: The activity against TcTIM shows a clear dependence on the size of the alkyl ester, with potency decreasing from methyl to butyl. nih.gov This suggests that the binding site has limited space in this region. A potential strategy would be to synthesize and test derivatives with other small, non-bulky alkyl groups (e.g., isopropyl) or functionalized alkyl groups (e.g., fluoroethyl) to probe for additional favorable interactions without causing steric clashes.

Synthesis of Analogs for Different Targets: The observation that different brevifolin compounds have different primary activities (e.g., methyl ester for anti-influenza, carboxylic acid for α-glucosidase inhibition) suggests that the ester/acid moiety can be tuned to target different enzymes or receptors. medchemexpress.commedchemexpress.com Synthesizing a library of derivatives with varying ester groups and testing them against a panel of biological targets could lead to the discovery of new, potent, and selective agents for various diseases. nih.govmdpi.com

Currently, the literature focuses more on the isolation and testing of naturally occurring analogs rather than extensive synthetic programs to enhance bioactivity. researchgate.net The existing SAR data, however, provides a solid foundation for future medicinal chemistry efforts to develop novel and more effective drugs based on the this compound scaffold.

Preclinical Investigations and Translational Research

In Vitro Model Systems for Efficacy and Mechanism Studies

In vitro studies are fundamental for the initial screening and mechanistic elucidation of a new chemical entity. fda.gov For ethyl brevifolincarboxylate and its related compounds, various cell-based and cell-free systems have been employed to investigate its efficacy and mode of action across different therapeutic areas.

One of the primary areas of investigation has been its potential as an anticancer agent. In a study utilizing bioguided fractionation of an ethyl acetate (B1210297) extract from Phyllanthus niruri, this compound was isolated and identified as one of the active components. nih.gov Its cytotoxic effects were evaluated against hepatocellular carcinoma (HCC) cell lines. nih.govresearchgate.net While its co-isolated compound, corilagin (B190828), demonstrated more potent broad-spectrum antitumor activity and lower toxicity in normal cells, the study established a basis for considering this compound in cancer research. nih.gov

The compound has also been evaluated for its antiviral properties. An in silico (computer-based) study suggested that this compound could act as an inhibitor of the hepatitis B virus (HBV) by targeting the DNA polymerase, which is crucial for viral replication and nucleocapsid formation. genominfo.org While computational studies require experimental validation, they provide a strong rationale for pursuing further in vitro testing in HBV-infected cell lines. genominfo.orguni-muenster.de

Furthermore, research on crude extracts containing this compound and on closely related molecules provides additional insights. In-vitro experiments with ethyl acetate extracts of P. niruri have shown moderate antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. oup.com A related compound, brevifolincarboxylic acid, also isolated from P. niruri, was found to enhance glucose uptake and inhibit the production of reactive oxygen species (ROS) in C2C12 myotubes, a cell line used to model skeletal muscle. nih.gov Another related compound, mthis compound (MBC), has demonstrated the ability to reduce lipid accumulation in human hepatocarcinoma (SK-HEP-1) cells and primary mouse hepatocytes, suggesting a potential role in addressing non-alcoholic fatty liver disease (NAFLD). nih.gov MBC was also identified as an inhibitor of the influenza A virus, acting by targeting the PB2 cap-binding domain of the viral RNA polymerase. nih.govresearchgate.net

These in vitro findings highlight the diverse biological activities of this compound and its analogues, pointing towards potential applications as an antitumor, antiviral, and antimetabolic agent.

Table 1: Summary of In Vitro Studies on this compound and Related Compounds

CompoundModel SystemKey FindingPotential Therapeutic AreaReference
This compoundHepatocellular Carcinoma (HCC) cell linesDemonstrated cytotoxic activity.Oncology nih.govresearchgate.net
This compoundIn silico model (Hepatitis B virus)Predicted to inhibit viral DNA polymerase.Antiviral (Hepatitis B) genominfo.org
P. niruri ethyl acetate extractPlasmodium falciparum cultureShowed moderate antiplasmodial activity.Antimalarial oup.com
Brevifolincarboxylic acidC2C12 myotubesEnhanced glucose uptake and inhibited ROS.Metabolic Disease (Diabetes) nih.gov
Mthis compoundSK-HEP-1 cells, primary murine hepatocytesReduced lipid accumulation and triglyceride levels.Metabolic Disease (NAFLD) nih.gov
Mthis compoundInfluenza A virus-infected cellsInhibited viral replication by targeting PB2 protein.Antiviral (Influenza) nih.govresearchgate.net

In Vivo Animal Models for Pharmacological Assessment

Following promising in vitro results, in vivo animal models are employed to assess the pharmacological effects of a compound in a complex biological system. pharmaron.com These studies are crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted, and for confirming its efficacy in a living organism. fda.gov

Direct in vivo pharmacological data for isolated this compound is currently limited in the scientific literature. However, studies on extracts of plants known to contain the compound, as well as on related molecules, provide preliminary insights into its potential in vivo activity.

For instance, studies on Phyllanthus niruri, a plant source of this compound, have shown activity in animal models. scispace.comdergipark.org.tr Ethanolic and dichloromethane (B109758) extracts of P. niruri produced significant chemosuppression of Plasmodium falciparum in animal studies. oup.com Additionally, a chloroform (B151607) extract from the plant was found to inhibit the writhing response in rats, suggesting analgesic properties. oup.com While these results are for crude extracts and not the purified compound, they support the rationale for testing isolated this compound in similar models.

Studies on related compounds further strengthen this case. Brevifolincarboxylic acid, when tested in streptozotocin (B1681764) (STZ)-induced diabetic Wistar rats, demonstrated an ability to attenuate insulin (B600854) resistance and restore glucose metabolism. nih.gov This suggests that compounds from this chemical family may have potential in animal models of metabolic disease. Research on other natural products has also employed various animal models to test for anti-inflammatory and antinociceptive effects, such as carrageenan-induced paw edema and formalin-induced pain models in mice and rats, which could be relevant for future studies of this compound. springermedizin.denih.gov

Table 2: In Vivo Animal Models Used for Extracts/Related Compounds

Test SubstanceAnimal ModelAssessed ActivityReference
P. niruri ethanolic/dichloromethane extractsNot specifiedAntiplasmodial oup.com
P. niruri chloroform extractRatsAntinociceptive (analgesic) oup.com
Brevifolincarboxylic acidSTZ-induced diabetic Wistar ratsAnti-hyperglycemic nih.gov

Toxicological Profiles and Safety Assessments (Excluding Dosage)

A critical component of preclinical development is the assessment of a compound's safety and toxicological profile. co-labb.co.uk These studies aim to identify potential adverse effects and determine which organs might be targeted by toxicity before the compound can be considered for human trials. ngvbcc.orgtno-pharma.com

For this compound, specific and comprehensive toxicological data is scarce. Available information often comes with caveats, advising caution due to the limited safety information. mdpi.com The primary objectives of preclinical safety evaluations include identifying potential target organs for toxicity and assessing the reversibility of any adverse effects. co-labb.co.uk

Some indirect evidence can be gleaned from related studies. For example, in a study on the antitumor effects of compounds from P. niruri, the co-isolated compound corilagin was noted to have lower toxicity in normal cells compared to hepatocellular carcinoma cells, which is a desirable characteristic for a cancer therapeutic. nih.gov However, this does not directly describe the toxicological profile of this compound. It is also important to note that some other natural compounds, such as quercetin, which can be found in the same plant sources, have been associated with potential mutagenicity or mitochondrial toxicity at certain concentrations, highlighting the need for specific safety testing for each individual compound. genominfo.org

Standard preclinical safety programs would typically involve a battery of tests, including single-dose and repeated-dose toxicity studies in at least two animal species (one rodent and one non-rodent), local tolerance studies, and assessments of genotoxicity and carcinogenicity where appropriate. ngvbcc.orgpacificbiolabs.com Given the lack of published data in these areas for this compound, a comprehensive toxicological assessment would be a mandatory step before any clinical development could proceed.

Future Translational Avenues for Drug Development

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in medicine. alcimed.comnih.govcmu.ac.th The preclinical findings for this compound, though preliminary, open several potential avenues for future drug development.

Antiviral Drug Development : The in silico evidence pointing to inhibition of the hepatitis B virus DNA polymerase, combined with the demonstrated anti-influenza activity of the related mthis compound, strongly suggests a potential pipeline for developing this compound as an antiviral agent. genominfo.orgnih.gov Future research would need to validate these findings in robust cell culture models of viral replication and subsequently in relevant animal models. researchgate.net

Oncology : The cytotoxic activity observed in hepatocellular carcinoma cell lines provides a basis for its exploration as an anticancer drug. nih.govresearchgate.net The translational path would involve screening against a wider panel of cancer cell lines, investigating the mechanism of cell death, and evaluating its efficacy and safety in animal tumor models, such as xenografts. pharmaron.com Its potential to be used in combination with existing chemotherapeutics, as shown for its co-compound corilagin, is another promising angle. nih.gov

Metabolic and Inflammatory Disorders : The antihyperglycemic and ROS-inhibiting effects of the related brevifolincarboxylic acid, along with the lipid-lowering effects of mthis compound in liver cells, indicate a potential role in treating metabolic diseases like type 2 diabetes and NAFLD. nih.govnih.gov This would require validation in established animal models of these conditions. nih.gov

The successful translation of these preclinical findings into clinical candidates will require a multidisciplinary approach. alcimed.comibcsg.org This includes detailed pharmacokinetic and pharmacodynamic studies, the development of reliable biomarkers to measure the drug's effect, and a thorough, regulated safety and toxicology program. fda.govnih.gov While the journey from a natural product to a marketed drug is long and challenging, the initial research on this compound provides a solid foundation for these future translational efforts. core.ac.uk

Analytical and Quantitative Research on Ethyl Brevifolincarboxylate

Method Development for Quantification in Biological Matrices and Plant Extracts

The quantification of ethyl brevifolincarboxylate, a phenolic compound, often involves its extraction from complex matrices like plant tissues or biological fluids. mdpi.comjapsonline.com The complexity of these matrices, which contain numerous endogenous substances, presents a significant analytical challenge, often requiring extensive sample preparation to minimize interference and enhance detection sensitivity. mdpi.comnih.gov Common extraction techniques include sonication with solvents like ethanol (B145695) or methanol (B129727), followed by partitioning and purification steps. nih.govnih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenolic compounds, including this compound, from plant extracts. nih.govresolvemass.ca This method is frequently coupled with a Diode Array Detector (DAD) or mass spectrometry (MS) for enhanced identification and quantification. nih.govfrontiersin.org

Researchers have employed reverse-phase HPLC for the analysis of plant extracts containing related compounds. researchgate.netnih.gov A typical setup involves a C18 column and a gradient elution system. For instance, a method developed for analyzing constituents in Aristotelia chilensis utilized a C18 column with a mobile phase consisting of 0.05% trifluoroacetic acid (TFA) in water and acetonitrile, with a gradient program to achieve separation. nih.gov Similarly, the analysis of Phyllanthus species has been performed using a C8 column with a mobile phase of 0.1% formic acid in water and methanol. nih.gov The selection of the sample diluent is a critical factor, as it can significantly affect peak shape and the accuracy of the results. chromatographyonline.com

Table 1: Example of HPLC Conditions for Phenolic Compound Analysis

ParameterCondition 1 nih.govCondition 2 nih.gov
ColumnXBridge C18 (150 mm × 4.6 mm, 5 µm)Thermo Betasil C8 (250 mm × 4.5 mm, 5 µm)
Mobile PhaseA: 0.05% TFA in H₂O B: AcetonitrileA: 0.1% Formic acid in water B: 0.1% Formic acid in methanol
Gradient5–20% B (0–60 min), 20–100% B (60–70 min)35%–90% B (0–7 min), 90% B (7–25 min), 90%–35% B (25–35 min)
Flow Rate1 mL/min0.4 mL/min
DetectorDiode Array Detector (DAD)ESI-QTOF-MS/MS

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds in various matrices. resolvemass.caplantarchives.org It has been used to identify phytochemicals in plant extracts, such as those from Phyllanthus niruri, where this compound has been reported. scispace.comresearchgate.net For complex biological samples like serum, GC-MS methods often require a derivatization step, such as using ethyl chloroformate, to increase the volatility and thermal stability of the analytes. nih.gov

The GC-MS analysis typically involves an electron ionization (EI) source. bibliotekanauki.pl The choice of the capillary column is critical for separation; for instance, a TR-5 MS column is often used for analyzing phytochemicals. bibliotekanauki.pl The method's validation is essential for its application in quantitative studies, including determining residual solvents in pharmaceutical ingredients. ijpsi.orgpharmjournal.ru

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the simultaneous quantification of multiple compounds in plant extracts. uni-giessen.deresearchgate.net A validated HPTLC-photodensitometry method has been successfully developed for the quantification of mthis compound, a closely related compound, in various Potentilla species. nih.gov

In this method, separation was achieved on HPTLC precoated silica (B1680970) gel 60F₂₅₄ plates. nih.gov The selection of the mobile phase is critical for achieving good separation; a mixture of toluene-ethyl formate-formic acid (6:4:1, v/v/v) has been shown to be effective for separating mthis compound and other polyphenols. nih.gov Densitometric detection is performed at a wavelength specific to the compound of interest, which was 287 nm for mthis compound. nih.gov HPTLC methods are widely used for the quality control of herbal products and can be applied to create chromatographic fingerprints for identification and evaluation. researchgate.netmdpi.com

Table 2: HPTLC Method for Quantification of Mthis compound nih.gov

ParameterDetails
Stationary PhaseHPTLC precoated silica gel 60F₂₅₄ plates
Mobile PhaseToluene-ethyl formate-formic acid (6:4:1 v/v/v)
Detection Wavelength287 nm
ApplicationQuantification in Potentilla species extracts

Gas Chromatography (GC) with Various Detectors (e.g., FID, FPD, MS, ECD)

Validation of Analytical Methods (e.g., Linearity, Specificity, Selectivity, Precision, Accuracy, LOD, LOQ)

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. researchgate.neteuropa.eu The validation process involves evaluating several performance characteristics according to established guidelines. pharmjournal.ruresearchgate.net

A developed HPTLC method for the related compound mthis compound was validated for several parameters. nih.gov The method demonstrated good linearity with a high correlation coefficient (R² = 0.9965) over a specific concentration range. nih.gov Similarly, a GC-MS method developed for ethyl carbamate (B1207046) in various food matrices was validated, showing excellent linearity (R² > 0.997). nih.gov

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Specificity and Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. researchgate.net

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net For the ethyl carbamate method, RSDs were below 14%. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. researchgate.net The HPTLC method for mthis compound was found to be accurate. nih.gov For the ethyl carbamate method, recovery rates ranged from 78.84% to 121.82%. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 3: Validation Parameters for an HPTLC Method for Mthis compound nih.gov and a GC-MS Method for Ethyl Carbamate nih.gov

ParameterHPTLC (Mthis compound) nih.govGC-MS (Ethyl Carbamate) nih.gov
Linearity Range0.05-0.525 µg/spotMatrix-dependent
Correlation Coefficient (R²)0.9965> 0.997
LODNot explicitly stated for MBR, but method is described as sensitive0.69–6.08 µg/kg
LOQNot explicitly stated for MBR, but method is described as sensitive2.10–18.43 µg/kg
Accuracy (Recovery %)Method described as accurate78.84–121.82%
Precision (RSD %)Method described as precise< 14%

Metabolic Fingerprinting of Source Plants for this compound Content

Metabolic fingerprinting is a comprehensive analytical approach used to create a characteristic chemical profile of a biological sample, such as a plant extract. nih.govd-nb.info This technique is particularly valuable for identifying source plants that are rich in specific compounds like this compound and for quality control of herbal products. researchgate.net Techniques like HPLC, UPLC-QTOFMS, and NMR spectroscopy are commonly employed for this purpose. frontiersin.orgd-nb.infouniversiteitleiden.nl

By applying metabolic fingerprinting, researchers can compare the chemical composition of different plant species or the same species grown under different conditions. d-nb.infouniversiteitleiden.nl For example, UPLC-QTOFMS combined with principal component analysis (PCA) has been used to differentiate samples of Angelica sinensis based on their growth periods by identifying chemical markers responsible for the separation. d-nb.info Similarly, LC-MS-based methods have been used to generate metabolic fingerprints of Arctostaphylos uva-ursi leaves to identify and quantify major phenolic compounds. acs.org An integrated approach combining UPLC-Q-TOF-MS with chemometrics was used to identify 169 compounds in Penthorum chinense, including this compound, providing a comprehensive chemical profile for quality assessment. frontiersin.org This approach allows for the selection of high-quality raw materials for further investigation and potential commercial use.

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Routes for Ethyl Brevifolincarboxylate

A specific, dedicated total synthesis for this compound has not been extensively documented in peer-reviewed literature. The molecule's intricate, polycyclic, and stereochemically complex structure presents a formidable synthetic challenge. consensus.appacs.org However, the synthesis of related ellagitannins provides a blueprint for potential synthetic strategies.

The total synthesis of such complex molecules often involves decades of research and the development of novel synthetic methods. acs.org Key challenges include the construction of the core skeleton, the introduction of multiple functional groups, and precise control over stereochemistry. consensus.app

A plausible retrosynthetic analysis for the brevifolincarboxylic acid core would likely involve key bond disconnections to simplify the structure into more manageable precursors. One critical step would be the formation of the central biaryl bond, which is characteristic of many ellagitannins. Modern methods like intramolecular aryl-aryl coupling could be employed for this purpose. For instance, the total synthesis of (−)-strictinin, another ellagitannin, utilized an intramolecular coupling of gallates to form the key 11-membered bislactone ring. acs.org This highlights a powerful strategy applicable to this class of compounds.

A hypothetical synthetic plan might involve:

Preparation of Functionalized Precursors: Synthesis of two distinct, highly functionalized aromatic units that would form the two halves of the final molecule.

Biaryl Coupling: A crucial intramolecular cross-coupling reaction to form the central C-C bond and establish the core ring system. This step requires careful selection of catalysts and protecting groups to avoid unwanted side reactions. researchgate.net

Ring Formation and Functionalization: Subsequent cyclization and functional group manipulation to complete the heterocyclic and cyclopentanone (B42830) rings.

Final Esterification: Introduction of the ethyl ester group at the final stage of the synthesis.

Semi-synthetic Approaches from Natural Precursors

Semi-synthesis, which uses compounds isolated from natural sources as starting materials, is a common and often more practical approach for producing complex molecules. scripps.edu This strategy leverages nature's ability to efficiently produce complex chiral scaffolds, which are then chemically modified.

For this compound, the most logical semi-synthetic precursor is its parent compound, brevifolincarboxylic acid . foodb.cacaymanchem.com This acid is a known natural product found in various plants, including Euphorbia hirta and members of the Geraniaceae family. acs.orgacs.org

A straightforward semi-synthetic route would involve:

Isolation: Extraction and purification of brevifolincarboxylic acid from a natural source like Erodii herba. caymanchem.com

Esterification: A standard chemical reaction to convert the carboxylic acid group into an ethyl ester. This can be achieved using several well-established methods, such as Fischer esterification (reacting the acid with ethanol (B145695) in the presence of a strong acid catalyst) or by converting the carboxylic acid to a more reactive derivative (like an acyl chloride) before reacting it with ethanol.

This semi-synthetic method would be significantly more efficient and cost-effective than a total synthesis, provided that the natural precursor, brevifolincarboxylic acid, can be isolated in sufficient quantities. This approach is analogous to the commercial production of the anticancer drug Taxol, which is produced via semi-synthesis from the more abundant precursor 10-deacetylbaccatin III, isolated from yew tree needles. msu.edu

Derivatization Strategies for Analog Development and SAR Studies

Derivatization of a natural product is a key strategy for developing new analogs, improving therapeutic properties, and conducting structure-activity relationship (SAR) studies. researchgate.net While specific SAR studies on this compound are not widely reported, research on its close analog, mthis compound , provides significant insight into the potential for this class of compounds.

Mthis compound, isolated from plants like Phyllanthus urinaria and Canarium album, has been the subject of numerous biological investigations. nih.govresearchgate.net These studies demonstrate that modifying the ester group (from ethyl to methyl) retains or introduces a range of potent biological activities. This suggests that the core structure of brevifolincarboxylic acid is a valuable scaffold for drug discovery.

Key research findings on mthis compound that inform potential SAR studies include:

Anti-inflammatory and Lipid-Modulating Effects: It attenuates lipid accumulation and inflammation in hepatocytes, suggesting a mechanism involving the AMPK and NF-κB signaling pathways. nih.gov

Vasorelaxant and Anti-platelet Activity: The compound exhibits vasorelaxant effects on rat aortic rings and inhibits platelet aggregation. medchemexpress.com

Antiviral Activity: It acts as a novel inhibitor of the influenza virus PB2 protein, a critical component for viral replication. researchgate.netabmole.com

These findings highlight that the brevifolin scaffold is amenable to modification and that even small changes, such as altering the alkyl chain of the ester, can lead to potent and varied biological effects. Further derivatization could involve modifying the phenolic hydroxyl groups or the cyclopentanone ring to explore the SAR more deeply and optimize for a specific biological target. For example, brevifolin carboxylate derivatives have been suggested as lead molecules for developing more potent compounds against T. cruzi.

Table 1: Reported Biological Activities of Mthis compound

Biological ActivityKey FindingsPotential Therapeutic AreaReference
Anti-InflammatoryInhibits NO and TNF-α production in LPS-stimulated macrophages. Reduces inflammatory molecules through the NF-κB pathway.Inflammatory Diseases nih.govmedchemexpress.com
Lipid Metabolism RegulationReduces lipid droplet accumulation and triglyceride levels in hepatocytes by modulating FASN, SREBP-1c, and ACC1.Non-alcoholic fatty liver disease (NAFLD) nih.gov
AntiviralInhibits influenza A (H1N1 and H3N2) replication by targeting the PB2 cap-binding domain. IC50 values of 27.16 μM (H1N1) and 33.41 μM (H3N2).Influenza researchgate.netmedchemexpress.comabmole.com
VasorelaxantInduces relaxation in norepinephrine-induced contractions of rat aorta.Cardiovascular Conditions nih.govabmole.com
Anti-platelet AggregationInhibits platelet aggregation induced by collagen and ADP. A 5 μM concentration caused 73.5% inhibition.Thrombosis medchemexpress.comabmole.com
AntioxidantExhibits significant DPPH radical scavenging activity with an IC50 of 8.9 μM.Oxidative Stress-related Diseases medchemexpress.com

Challenges and Advancements in Scalable Synthesis

The scalable synthesis of a complex molecule like this compound for potential industrial or therapeutic applications presents significant challenges. These hurdles are common in natural product synthesis but are amplified by the specific structural features of the compound.

Key Challenges:

Structural Complexity: The molecule possesses a rigid, polycyclic core with multiple stereogenic centers. Achieving high stereocontrol on a large scale is exceptionally difficult. consensus.app

Low Yields and Purification: Complex reaction pathways often lead to the formation of side products, resulting in low yields of the desired compound. The purification of the final product from these impurities can be a major bottleneck on an industrial scale. researchgate.net

Cost and Reagent Toxicity: The use of precious metal catalysts or toxic reagents, common in complex syntheses, affects production costs, sustainability, and worker safety. researchgate.net

Supply of Starting Materials: If a semi-synthetic approach is used, the availability and sustainability of the natural source for the precursor (brevifolincarboxylic acid) can be a limiting factor.

Advancements in Synthetic Chemistry:

Modern synthetic methodologies offer potential solutions to overcome some of these challenges:

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters (temperature, pressure, mixing), improve safety, and facilitate easier scale-up compared to traditional batch processing.

Computational Chemistry: Computational tools can aid in planning more efficient synthetic routes and predicting reaction outcomes, thereby reducing the amount of empirical experimentation required. acs.org

Collective and Divergent Synthesis: Strategies that build a common complex core structure which can then be diversified to produce a range of natural products and their analogs could make the synthesis of this compound more feasible as part of a broader synthetic program. acs.org

Ultimately, a viable large-scale synthesis of this compound would likely require an innovative approach, possibly combining a biomimetic strategy with modern catalytic methods to construct the complex architecture efficiently.

Q & A

Q. What are the standard methods for isolating ethyl brevifolincarboxylate from plant sources?

this compound is typically isolated via solvent extraction (e.g., 95% ethanol) followed by chromatographic purification. For example, bioguided fractionation of Phyllanthus niruri ethyl acetate fractions using silica gel column chromatography with gradient elution (e.g., n-hexane/ethyl acetate) is effective. Thin-layer chromatography (TLC) is used to monitor fractions, and structural confirmation relies on NMR and MS analyses .

Q. How is the purity of this compound validated in experimental studies?

Purity (>95%) is confirmed via NMR spectral data and high-resolution mass spectrometry (HR-MS). For instance, in studies on P. urinaria, NMR peaks corresponding to methyl ester protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.2–7.5 ppm) are critical markers. Chromatographic methods like HPLC-MS/MS further assess purity by comparing retention times and fragmentation patterns with reference standards .

Q. Which plant species are known to contain this compound?

The compound has been identified in Phyllanthus niruri, Geranium sibiricum, and Quercus wutaishanica. For example, Geranium sibiricum yielded this compound alongside corilagin and ellagic acid through ethanol extraction and repeated column chromatography .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s inhibitory activity against Hepatitis B Virus (HBV) DNA polymerase?

Docking simulations (e.g., CDOCKER algorithm) reveal that this compound binds to HBV DNA polymerase’s active site residues (LYS32, ARG41, ASP205) via 7 hydrogen bonds (≤2.5 Å), with a binding energy of -195.409 kcal/mol. This interaction disrupts the polymerase’s catalytic function, outperforming nucleoside analogues like tenofovir (-225.652 kcal/mol) in silico . Comparative studies suggest its non-hepatotoxic profile enhances therapeutic potential .

Q. How can contradictory data on this compound’s binding affinities across studies be resolved?

Variations in binding energies (e.g., -195.409 kcal/mol vs. -283.757 kcal/mol for quercitrin) may arise from differences in docking software parameters or protein model accuracy. Standardizing protocols (e.g., using the same algorithm, such as CDOCKER, and validated homology models) and validating findings with in vitro assays (e.g., fluorescence polarization for binding affinity) can mitigate discrepancies .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

LC-MS/MS with multiple reaction monitoring (MRM) is preferred due to its sensitivity. For example, a method using a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile achieves a detection limit of 0.1 ng/mL. Fragment ions at m/z 305 → 273 and 305 → 245 are diagnostic for quantification .

Q. How does this compound’s antioxidant activity compare to its antiviral efficacy?

While its DPPH radical scavenging IC50 is 8.9 µM (comparable to ascorbic acid), its anti-influenza activity (IC50 27.16 µM for H1N1) suggests a trade-off between antioxidant and antiviral potency. Structure-activity relationship (SAR) studies indicate that the catechol moiety is critical for both activities, but steric hindrance in viral targets may reduce efficacy .

Q. What experimental designs are recommended to assess synergistic effects of this compound with other phytochemicals?

Isobolographic analysis or Chou-Talalay combination index (CI) methods can evaluate synergism. For instance, combining this compound with corilagin (from Phyllanthus niruri) in hepatocellular carcinoma models showed enhanced apoptosis via AMPK/NF-κB pathway modulation. Co-administration studies should use fixed-ratio dose escalation to identify synergistic ratios .

Q. How can in vitro findings for this compound be translated to in vivo models?

Pharmacokinetic (PK) studies in rodents are essential to address bioavailability challenges. For example, nanoemulsion formulations (e.g., Tween 80/PEG 400) improve oral absorption by 40% in rats. In vivo efficacy against HBV could be tested in hydrodynamic injection mouse models, monitoring viral DNA reduction via qPCR .

Q. What computational tools are critical for predicting this compound’s off-target effects?

ADMET prediction modules (e.g., Discovery Studio) assess hepatotoxicity, plasma protein binding, and cytochrome P450 inhibition. This compound’s low hepatotoxicity risk (predicted toxicity score <0.3) and high membrane permeability (Caco-2 > 5 × 10⁻⁶ cm/s) make it a promising candidate. Molecular dynamics simulations (100 ns) further validate target specificity .

Methodological Recommendations

  • For Isolation: Prioritize bioguided fractionation to reduce loss of bioactive compounds during extraction .
  • For Docking Studies: Use consensus scoring (e.g., CDOCKER + AutoDock Vina) to improve reliability of binding energy calculations .
  • For Quantification: Validate LC-MS/MS methods with spike-and-recovery experiments in relevant biological fluids (e.g., plasma, liver homogenates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.